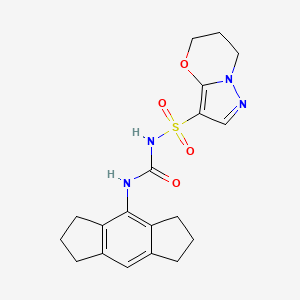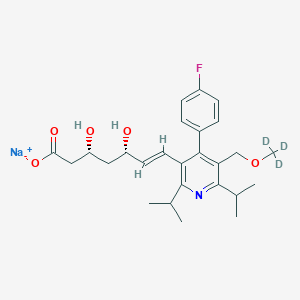
Cerivastatin-D3, Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerivastatin-d3 (sodium) is a deuterated form of cerivastatin, a synthetic lipid-lowering agent belonging to the class of statins. Statins are known for their ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in the biosynthesis of cholesterol. Cerivastatin-d3 (sodium) is used primarily in research to study the pharmacokinetics and metabolic pathways of cerivastatin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cerivastatin-d3 (sodium) is synthesized through a multi-step process that involves the incorporation of deuterium atoms into the cerivastatin molecule. The synthesis typically begins with the preparation of the key intermediate, which is then subjected to various chemical reactions to introduce the deuterium atoms. The final step involves the conversion of the intermediate into the sodium salt form of cerivastatin-d3.
Industrial Production Methods
The industrial production of cerivastatin-d3 (sodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes controlled lyophilization of a concentrated aqueous solution of cerivastatin sodium to obtain a microcrystalline powder . This method ensures the stability and reproducibility of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cerivastatin-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring or other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of cerivastatin-d3 (sodium) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are typically optimized to achieve the desired product with high selectivity and yield.
Major Products Formed
The major products formed from the reactions of cerivastatin-d3 (sodium) include various oxidized and reduced metabolites, as well as substituted derivatives. These products are often studied to understand the metabolic pathways and pharmacokinetics of the compound .
Applications De Recherche Scientifique
Cerivastatin-d3 (sodium) has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of cerivastatin.
Biology: Employed in research to understand the biological effects and metabolic pathways of cerivastatin.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of cerivastatin.
Industry: Applied in the development of new formulations and drug delivery systems for cerivastatin
Mécanisme D'action
Cerivastatin-d3 (sodium) exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. As a result, the synthesis of cholesterol in hepatic cells is reduced, leading to a decrease in circulating low-density lipoprotein (LDL) cholesterol levels. The upregulation of LDL receptors further enhances the clearance of LDL cholesterol from the bloodstream .
Comparaison Avec Des Composés Similaires
Cerivastatin-d3 (sodium) is compared with other statins, such as:
- Fluvastatin
- Atorvastatin
- Rosuvastatin
Uniqueness
Cerivastatin-d3 (sodium) is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic stability and pharmacokinetics of cerivastatin. This deuterated form allows researchers to distinguish between the parent compound and its metabolites in various studies .
By understanding the detailed properties and applications of cerivastatin-d3 (sodium), researchers can gain valuable insights into its potential therapeutic benefits and mechanisms of action.
Propriétés
Formule moléculaire |
C26H33FNNaO5 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2,6-di(propan-2-yl)-5-(trideuteriomethoxymethyl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1/b11-10+;/t19-,20-;/m1./s1/i5D3; |
Clé InChI |
GPUADMRJQVPIAS-ARMPMJDMSA-M |
SMILES isomérique |
[2H]C([2H])([2H])OCC1=C(C(=C(N=C1C(C)C)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F.[Na+] |
SMILES canonique |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


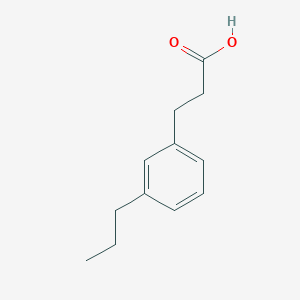

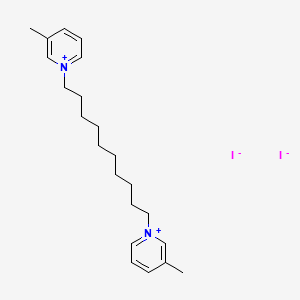
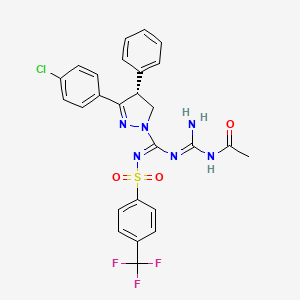
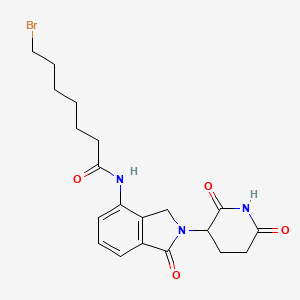
![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)

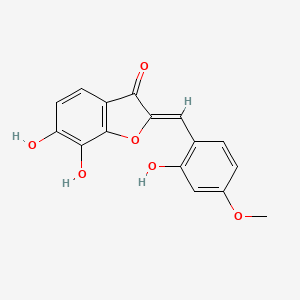
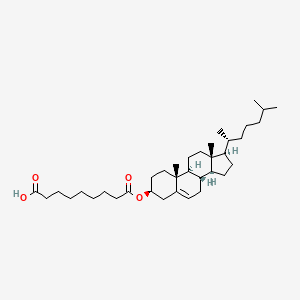
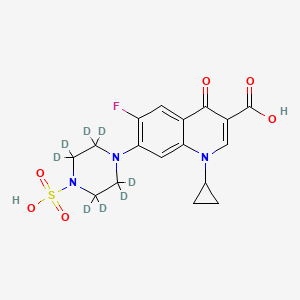
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)
